molecular formula C6H5ClN2O2 B1427134 4-Chloro-2-methyl-5-nitropyridine CAS No. 856834-65-6

4-Chloro-2-methyl-5-nitropyridine

Cat. No. B1427134
M. Wt: 172.57 g/mol
InChI Key: JIDYHMKFZYTPEA-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-nitropyridine is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .


Synthesis Analysis

The synthesis of 2-Chloro-4-methyl-5-nitropyridine involves a two-step process. The first step involves the nitration of pyridine N-oxide with HNO and H2SO to give 4-nitropyridine N-oxide. The second step involves the reaction of 4-nitropyridine N-oxide with PCl to give the final product . The synthesis of 2-Chloro-4-methyl-5-nitropyridine may also be achieved from 2-Hydroxy-4-methyl-5-nitropyridine .


Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

The average mass of 4-Chloro-2-methyl-5-nitropyridine is 188.568 Da and the monoisotopic mass is 187.998871 Da .

Scientific Research Applications

Molecular and Electronic Properties

  • Molecular and Vibrational Analysis : A study investigated the molecular structures, vibrational wavenumbers, and electronic properties of related nitropyridines, including 2-chloro-4-methyl-5-nitropyridine (CMNP), providing insights into their stability and electronic properties. The hyperpolarizability value of CMNP was notably high, indicating its potential in non-linear optical applications (Velraj, Soundharam, & Sridevi, 2015).

Synthetic Applications

  • Synthesis of Derivatives : The synthesis of various pyridine derivatives, including modifications of nitropyridines, has been explored. These synthetic pathways are crucial for developing novel compounds with potential applications in diverse fields such as pharmaceuticals and materials science (Niu, Li, Doyle, & Chen, 1998).

Spectroscopic and Structural Studies

  • X-ray and Spectroscopic Analysis : X-ray analysis, along with IR, NMR, and electronic spectroscopy, has been employed to study the structural features of related nitropyridine compounds. Such studies are vital for understanding the physical and chemical properties of these molecules (Jukić, Cetina, Halambek, & Ugarković, 2010).

Reactivity and Mechanistic Insights

  • Study on Nucleophilic Alkylations : Research on the reactivity of 3-nitropyridines, including 4-substituted derivatives, under vicarious nucleophilic substitution conditions, helps in understanding the chemical reactivity and potential applications of these compounds (Andreassen, Bakke, Sletvold, & Svensen, 2004).

Safety And Hazards

2-Chloro-4-methyl-5-nitropyridine may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid contact with skin and eyes, avoid breathing mist, gas or vapours, and to use personal protective equipment .

Future Directions

A two-step continuous flow synthesis of 4-nitropyridine has been proposed to minimize the accumulation of the highly energetic and potentially explosive nitration product. This method enables the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .

properties

IUPAC Name

4-chloro-2-methyl-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-5(7)6(3-8-4)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDYHMKFZYTPEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-5-nitropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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